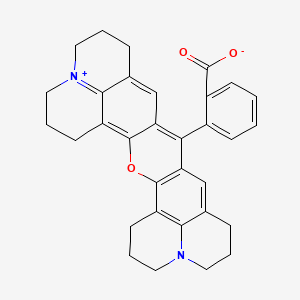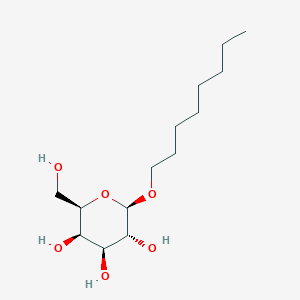
Octyl Beta-D-Galactopyranoside
Übersicht
Beschreibung
Octyl-β-D-Galactopyranosid: ist ein nichtionisches Tensid, das in biochemischen und biotechnologischen Anwendungen weit verbreitet ist. Es ist besonders bekannt für seine Fähigkeit, Membranproteine ohne Denaturierung zu solubilisieren, was es zu einem wertvollen Werkzeug in der Proteinforschung macht .
Wissenschaftliche Forschungsanwendungen
Chemistry: Octyl beta-D-galactopyranoside is used as a surfactant in various chemical reactions to enhance solubility and stability of reactants and products .
Biology: In biological research, it is employed to solubilize and stabilize membrane proteins, facilitating their study and characterization. It is also used in the preparation of liposomes and other lipid-based delivery systems .
Medicine: The compound is used in drug delivery systems to improve the bioavailability and stability of therapeutic agents. It is also investigated for its potential in enhancing the efficacy of vaccines and other biologics .
Industry: In industrial applications, this compound is used in the formulation of detergents, emulsifiers, and other cleaning agents. Its non-toxic and biodegradable nature makes it an attractive alternative to conventional surfactants .
Wirkmechanismus
Target of Action
Octyl Beta-D-Galactopyranoside primarily targets Aquaporin Z in Escherichia coli (strain K12) . Aquaporins are integral membrane proteins that serve as channels in the transfer of water and, in some cases, small solutes across the membrane. They are crucial for maintaining water homeostasis in cells.
Mode of Action
It is known that this compound is a non-ionic detergent , which can interact with membrane proteins, potentially altering their structure and function.
Result of Action
This compound has been found to completely inhibit cavitation-induced cell lysis in vitro . This suggests that it may have protective effects on cell membranes, potentially by stabilizing them or altering their permeability.
Action Environment
The action of this compound can be influenced by environmental factors. For instance, its ability to inhibit cavitation-induced cell lysis was observed under specific conditions of ultrasonic exposure
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Octyl Beta-D-Galactopyranoside interacts with various biomolecules in biochemical reactions. For instance, it has been found to modify thermodynamic parameters of membranes when combined with cholesterol . This interaction influences the phase transition temperature, enthalpy change, and cooperativity of the membranes .
Cellular Effects
In terms of cellular effects, this compound has been shown to influence cell function by modifying the properties of lipid-based systems . It has been documented that the capabilities of lipid-based systems improve when they combine with polymers, proteins, and sugars .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its interactions with other biomolecules. For instance, it can act synergistically with cholesterol in polar–nonpolar spaces of the DPPC bilayer . This interaction leads to changes in the fluidity and compactness of the membrane occurring at temperatures of biological relevance .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, this compound demonstrates good stability. For example, lipid vesicles containing this compound at 6.0 mM loaded with ibuprofen demonstrated good stability after 3 months of storage .
Transport and Distribution
This compound is involved in the formation of hybrid membranes composed of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), cholesterol, and this compound . These lipid/sugar materials could have potential properties to use as nanovesicles for drug delivery .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Octyl-β-D-Galactopyranosid kann mit der Trichloracetimid-Methode synthetisiert werden. Dies beinhaltet die Reaktion von D-Galactose mit Octanol in Gegenwart von Trichloracetonitril und einem Lewis-Säure-Katalysator . Die Reaktion verläuft typischerweise unter milden Bedingungen, und das Produkt wird durch Kristallisation oder Chromatographie gereinigt.
Industrielle Produktionsmethoden: In industriellen Umgebungen folgt die Produktion von Octyl-β-D-Galactopyranosid ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung von automatisierten Reaktoren und kontinuierlichen Fließsystemen, um eine gleichmäßige Produktqualität und Ausbeute zu gewährleisten .
Analyse Chemischer Reaktionen
Reaktionstypen: Octyl-β-D-Galactopyranosid unterliegt aufgrund des Vorhandenseins von Hydroxylgruppen in seiner Struktur hauptsächlich Substitutionsreaktionen. Es kann unter bestimmten Bedingungen auch an Oxidations- und Reduktionsreaktionen teilnehmen .
Häufige Reagenzien und Bedingungen:
Substitutionsreaktionen: Typischerweise beinhalten sie Nukleophile wie Halogenide oder Alkoxide.
Oxidationsreaktionen: Können mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid durchgeführt werden.
Reduktionsreaktionen: Umfassen oft Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise können Substitutionsreaktionen zu alkylierten Derivaten führen, während Oxidationsreaktionen Carbonsäuren oder Aldehyde produzieren können .
Wissenschaftliche Forschungsanwendungen
Chemie: Octyl-β-D-Galactopyranosid wird als Tensid in verschiedenen chemischen Reaktionen verwendet, um die Löslichkeit und Stabilität von Reaktanten und Produkten zu verbessern .
Biologie: In der biologischen Forschung wird es verwendet, um Membranproteine zu solubilisieren und zu stabilisieren, wodurch deren Untersuchung und Charakterisierung erleichtert wird. Es wird auch bei der Herstellung von Liposomen und anderen lipidbasierten Trägersystemen eingesetzt .
Medizin: Die Verbindung wird in Arzneimittelträgersystemen verwendet, um die Bioverfügbarkeit und Stabilität von Therapeutika zu verbessern. Es wird auch auf sein Potenzial untersucht, die Wirksamkeit von Impfstoffen und anderen Biologika zu verbessern .
Industrie: In industriellen Anwendungen wird Octyl-β-D-Galactopyranosid bei der Formulierung von Detergenzien, Emulgatoren und anderen Reinigungsmitteln eingesetzt. Seine ungiftige und biologisch abbaubare Natur macht es zu einer attraktiven Alternative zu konventionellen Tensiden .
Wirkmechanismus
Octyl-β-D-Galactopyranosid entfaltet seine Wirkungen hauptsächlich durch seine tensidischen Eigenschaften. Es interagiert mit Lipiddoppelschichten und Membranproteinen, stört deren Struktur und erhöht ihre Löslichkeit. Diese Wechselwirkung wird durch die hydrophobe Octylkette und die hydrophile Galactopyranosid-Einheit vermittelt, wodurch die Verbindung in Lipidmembranen integriert werden und Mizellen bilden kann .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
Octyl-β-D-Glucopyranosid: Ähnlich in der Struktur, unterscheidet sich jedoch in der Orientierung der Hydroxylgruppe an der C4-Position.
Nonyl-β-D-Galactopyranosid: Hat eine längere Alkylkette, was zu unterschiedlichen Löslichkeiten und Tensid-Eigenschaften führt.
Decyl-β-D-Galactopyranosid: Noch längere Alkylkette, die zu weiteren Variationen in den physikalischen und chemischen Eigenschaften führt.
Eindeutigkeit: Octyl-β-D-Galactopyranosid ist einzigartig aufgrund seines optimalen Gleichgewichts zwischen hydrophoben und hydrophilen Eigenschaften, wodurch es hochwirksam bei der Solubilisierung von Membranproteinen ist, ohne sie zu denaturieren. Dieses Gleichgewicht wird in anderen ähnlichen Verbindungen nicht so gut erreicht, die entweder zu starke hydrophobe Wechselwirkungen oder unzureichende Löslichkeit besitzen .
Eigenschaften
IUPAC Name |
(2R,3R,4S,5R,6R)-2-(hydroxymethyl)-6-octoxyoxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28O6/c1-2-3-4-5-6-7-8-19-14-13(18)12(17)11(16)10(9-15)20-14/h10-18H,2-9H2,1H3/t10-,11+,12+,13-,14-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEGSGKPQLMEBJL-MBJXGIAVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1C(C(C(C(O1)CO)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40427-75-6 | |
| Record name | N-Octyl β-D-galactopyranoside | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


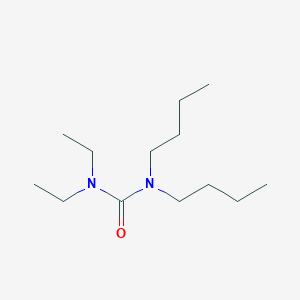

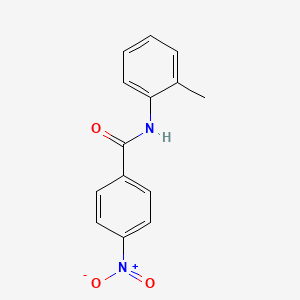



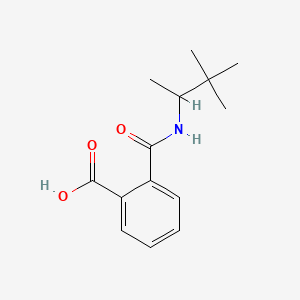




![Trimethyl[(3-methylphenyl)ethynyl]silane](/img/structure/B3342908.png)

